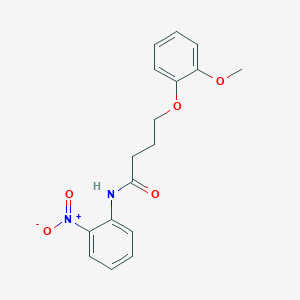![molecular formula C18H9ClINO2 B254828 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254828.png)
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic organic compound with a chemical formula of C21H11ClINO2. This compound is also known as Ciliatine and is a derivative of isoquinoline. The compound has been studied extensively for its potential applications in scientific research.
科学研究应用
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential applications in scientific research. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic organic compound with potential applications in scientific research. The compound has been studied extensively for its potential use in the treatment of cancer and neurodegenerative diseases. The synthesis method has been optimized to achieve high yields and purity of the compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成方法
The synthesis of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 4-iodoaniline with 2-chlorobenzoic acid in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with phthalic anhydride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
产品名称 |
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
分子式 |
C18H9ClINO2 |
分子量 |
433.6 g/mol |
IUPAC 名称 |
6-chloro-2-(4-iodophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClINO2/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)11-6-4-10(20)5-7-11/h1-9H |
InChI 键 |
QTFWMMMXNHSOTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I)Cl |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)



![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)


![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)